molecular formula C20H24N2O2S B2688777 (E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide CAS No. 478078-96-5

(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Cat. No. B2688777
CAS RN: 478078-96-5
M. Wt: 356.48
InChI Key: QUGWFHQMFUZLTD-KNTRCKAVSA-N
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Description

(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide, or “MTPT” for short, is a synthetic molecule with several potential applications in scientific research. It is a heterocyclic compound, containing both nitrogen and sulfur atoms, and is synthesized by a reaction between the appropriate reagents. MTPT has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Luminescent Properties and Theoretical Studies

A study by Liu et al. (2011) on the synthesis, luminescent properties, and theoretical study of novel Sm3+ and Dy3+ complexes containing β-diketone and 1,10-phenanthroline revealed that these complexes exhibit characteristic emissions of the central ions under UV light excitation. The fluorescence intensity of the Sm3+ complex was found to be stronger than that of the Dy3+ complex. Quantum chemistry calculations were carried out to explain this phenomenon, showing good agreement with experimental data (Liu et al., 2011).

Anti-Inflammatory Activity of Thiophene Derivatives

Helal et al. (2015) designed, synthesized, and evaluated the anti-inflammatory activity of a novel series of thiophene derivatives. The study demonstrated that compounds with additional morpholine rings beside the thiophene ring showed significant anti-inflammatory activity comparable to the standard drug indomethacin. This indicates the potential for developing clinically useful anti-inflammatory agents from thiophene and morpholine-containing compounds (Helal et al., 2015).

Biological Activity and DNA Binding

Farghaly et al. (2020) investigated the synthesis and DNA binding of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety. The study found that most of the synthesized compounds exhibited intercalation binding mode with SS-DNA and showed remarkable efficacy against both examined microbes and cancer cells. This highlights the potential for developing therapeutics based on morpholine and thiazole derivatives (Farghaly et al., 2020).

properties

IUPAC Name

(E)-N-(3-morpholin-4-ylpropyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-20(21-9-5-10-22-11-13-24-14-12-22)19(16-18-8-4-15-25-18)17-6-2-1-3-7-17/h1-4,6-8,15-16H,5,9-14H2,(H,21,23)/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGWFHQMFUZLTD-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-morpholinopropyl)-2-phenyl-3-(2-thienyl)-2-propenamide

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